

Spectroscopic Profile of 1-Phenyl-2-Propanol: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-phenyl-2-propanol**, a key chemical intermediate. The document details the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols for acquiring this data are also provided, offering a comprehensive resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-phenyl-2-propanol**.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Functional Group Assignment	
~3400 (broad)	O-H stretch (alcohol)	
~3085, 3062, 3027	C-H stretch (aromatic)	
~2965, 2925, 2870	C-H stretch (aliphatic)	
~1604, 1495, 1453	C=C stretch (aromatic ring)	
~1090	C-O stretch (secondary alcohol)	
~745, 700	C-H bend (out-of-plane, monosubstituted benzene)	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~7.15 - 7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)	-
~4.1	Multiplet	1H	СН-ОН	-
~2.8	Doublet of Doublets	1H	CHH-Ph (diastereotopic)	~13.5, ~5.0
~2.6	Doublet of Doublets	1H	CHH-Ph (diastereotopic)	~13.5, ~8.0
~2.0	Singlet (broad)	1H	ОН	-
~1.2	Doublet	3H	СН₃	~6.0

 $^{^{13}\}text{C NMR (Carbon-13 NMR)[1]}$



Chemical Shift (δ) ppm	Assignment	
~138.5	C (quaternary, aromatic)	
~129.3	CH (aromatic)	
~128.4	CH (aromatic)	
~126.2	CH (aromatic)	
~70.5	СН-ОН	
~45.5	CH ₂	
~23.0	СНз	

Mass Spectrometry (MS)[2][3]

m/z	Relative Intensity (%)	Proposed Fragment
136	Low	[M] ⁺ (Molecular Ion)
92	100	[C7H8]+ (Tropylium ion)
91	~50	[C7H7]+ (Benzyl cation)
45	~30	[C ₂ H ₅ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

Infrared (IR) Spectroscopy

Methodology:

- Sample Preparation: As **1-phenyl-2-propanol** is a liquid at room temperature, the neat liquid can be analyzed directly.[2] A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.



• Data Acquisition: A background spectrum of the empty sample holder is recorded. The sample is then placed in the instrument, and the spectrum is acquired. Data is typically collected over a range of 4000-400 cm⁻¹. The resulting spectrum is presented as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

- Sample Preparation: Approximately 5-25 mg of **1-phenyl-2-propanol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: A standard one-dimensional proton spectrum is acquired. Typical
 parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a
 relaxation delay of 1-2 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. The signals are integrated, and the chemical shifts are referenced to the internal standard.

¹³C NMR Spectroscopy:

- Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.[4]
- Instrumentation: A high-field NMR spectrometer is used.
- Data Acquisition: A proton-decoupled carbon spectrum is acquired. This involves broadband irradiation of the proton frequencies to remove C-H coupling, resulting in singlets for each unique carbon atom.
- Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the deuterated solvent peak or TMS.



Mass Spectrometry (MS)

Methodology:

- Sample Introduction and Ionization: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. The vaporized molecules are then ionized, typically using an electron impact (EI) source, which bombards the molecules with highenergy electrons to form a molecular ion and various fragment ions.[5][6]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
- Detection: An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-phenyl-2-propanol**.



Sample Preparation 1-Phenyl-2-Propanol Dissolution in Preparation of Neat Vaporization and Deuterated Solvent (for NMR) Thin Film (for IR) Ionization (for MS) Spectroscopi¢ Analysis Data Processing and Interpretation Mass Spectrum: NMR Spectra: IR Spectrum: Molecular Weight and Structural Elucidation Functional Group ID Fragmentation Pattern

General Workflow for Spectroscopic Analysis of 1-Phenyl-2-Propanol

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Caption: Workflow of Spectroscopic Analysis.

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